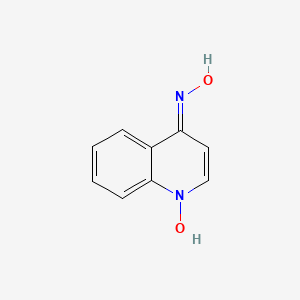

4-(hydroxyamino)quinoline N-oxide

Overview

Description

4-(Hydroxyamino)quinoline N-oxide (4-HAQNO) is a nitrogen-containing heterocyclic compound with potential applications in the fields of medicine and chemistry. It is a compound that has been studied for its potential as an antioxidant and anti-inflammatory agent, as well as its ability to modulate the activity of certain enzymes. It is also being studied for its potential as a therapeutic agent for a variety of diseases, including cancer and Alzheimer’s disease.

Scientific Research Applications

DNA Interaction and Carcinogenesis

4-(Hydroxyamino)quinoline N-oxide has been extensively studied for its interaction with DNA and its potential role in carcinogenesis. Research conducted by Galiègue-Zouitina, Bailleul, and Loucheux-Lefebvre (1985) found that DNA modified by 4-hydroxyamino[2-3H]quinoline 1-oxide in vivo showed similar patterns to DNA modified by the compound in vitro, suggesting a characteristic mode of action of this carcinogen (Galiègue-Zouitina et al., 1985).

Carcinogenic Activity in Mice

Kawazoe et al. (1978) synthesized 4-(N-Hydroxy-N-methylamino)quinoline 1-oxide and demonstrated its potent carcinogenicity in mice through subcutaneous injection (Kawazoe et al., 1978). This highlights the compound's significant impact in experimental models of cancer.

Structure-Carcinogenicity Relationship

Studies by Kawazoe, Araki, and Nakahara (1969) explored the structure-carcinogenicity relationship among derivatives of 4-nitro- and 4-hydroxyamino-quinoline 1-oxides. Their findings aimed to correlate carcinogenic activity with chemical and physical properties of these compounds (Kawazoe et al., 1969).

Voltammetric and Spectroscopic Studies

Research conducted by Kano et al. (1987) involved voltammetric studies of the oxidation processes of this compound and related substances, offering insights into the redox behavior and molecular structures of species formed in aqueous solutions. This study contributes to understanding the chemical properties of this compound (Kano et al., 1987).

Mutagenicity Studies

The mutagenicity of nitroquinolines, including this compound, was investigated by Epstein and Pierre (1969). They found a correlation between the mutagenicity of these compounds and their carcinogenicity, providing a foundation for understanding the genetic impacts of these substances (Epstein & Pierre, 1969).

Conversion and Metabolism in Rats

Hoshino et al. (1966) reported on the in vivo conversion of 4-nitroquinoline 1-oxide to 4-aminoquinoline 1-oxide and 4-hydroxyquinoline 1-oxide in rats. This study provided valuable insights into the metabolic pathways and transformation products of these compounds in biological systems (Hoshino et al., 1966).

Mechanism of Action

Target of Action

The primary target of 4-(hydroxyamino)quinoline N-oxide is the enzyme nitroquinoline-N-oxide reductase . This enzyme belongs to the family of oxidoreductases, specifically those acting on other nitrogenous compounds as donors with NAD+ or NADP+ as acceptor .

Mode of Action

This compound interacts with its target, nitroquinoline-N-oxide reductase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction where this compound, along with NAD+ or NADP+ and water, is converted into 4-nitroquinoline N-oxide, NADH or NADPH, and a proton .

Biochemical Pathways

The biochemical pathway involving this compound is primarily related to the enzymatic reduction process catalyzed by nitroquinoline-N-oxide reductase . The downstream effects of this pathway involve the generation of NADH or NADPH, which are crucial for various cellular processes, including energy production and biosynthesis of macromolecules .

Result of Action

The result of the action of this compound involves the reduction of the compound to 4-nitroquinoline N-oxide, mediated by the enzyme nitroquinoline-N-oxide reductase . This process also leads to the production of NADH or NADPH, contributing to various cellular functions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence and concentration of the co-factors NAD+ or NADP+ can affect the efficiency of the enzymatic reaction . .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

4-(hydroxyamino)quinoline N-oxide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. One of the key enzymes that interact with this compound is nitroquinoline-N-oxide reductase. This enzyme catalyzes the reduction of this compound to 4-nitroquinoline N-oxide, utilizing NAD+ or NADP+ as electron acceptors . The interaction between this compound and nitroquinoline-N-oxide reductase is crucial for the compound’s biochemical activity, as it influences the redox state and metabolic pathways within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, the reduction of this compound by nitroquinoline-N-oxide reductase results in the formation of 4-nitroquinoline N-oxide, which can further interact with cellular components and influence various biochemical processes . Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes such as nitroquinoline-N-oxide reductase, which catalyzes its reduction to 4-nitroquinoline N-oxide . This interaction influences the redox state and metabolic flux within the cell, affecting the levels of metabolites and the overall metabolic balance. Additionally, this compound can modulate the activity of other enzymes and cofactors, further impacting metabolic pathways and cellular function.

Properties

IUPAC Name |

N-(1-hydroxyquinolin-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGKBOFRVKLKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO)C=CN2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gold -colored granular solid. (NTP, 1992), Gold solid; [CAMEO] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 4-Hydroxyaminoquinoline-1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | 4-Hydroxyaminoquinoline-1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4637-56-3 | |

| Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(Hydroxyamino)quinoline N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

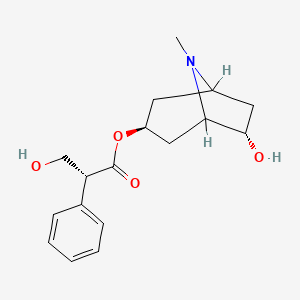

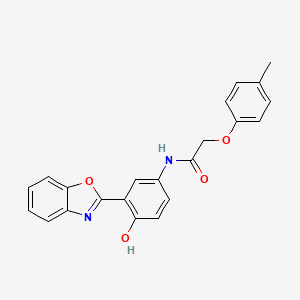

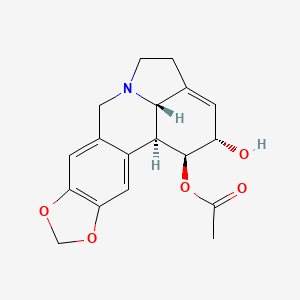

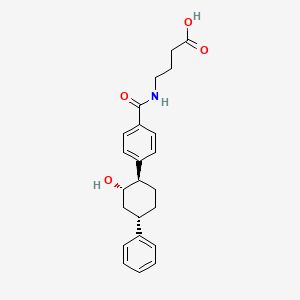

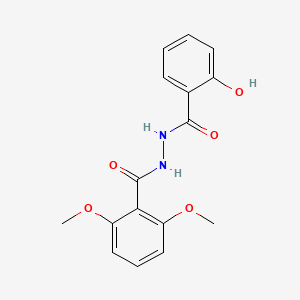

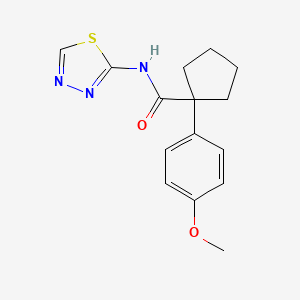

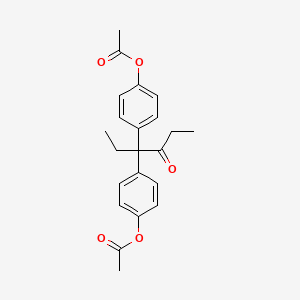

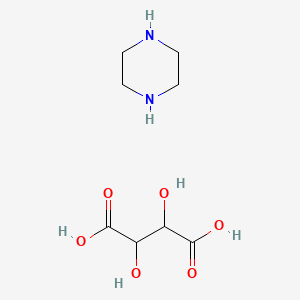

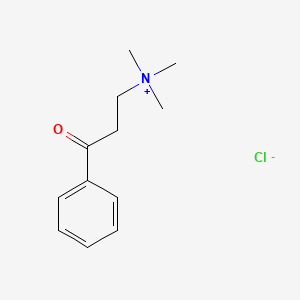

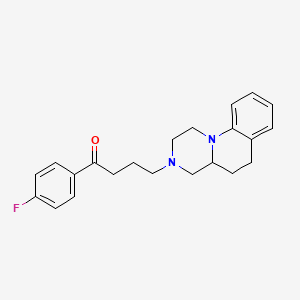

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.